D-glutamic acid D-glutamic acid D-glutamic acid is an optically active form of glutamic acid having D-configuration. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a D-alpha-amino acid and a glutamic acid. It is a conjugate acid of a D-glutamate(1-). It is an enantiomer of a L-glutamic acid.
Glutamic acid is the most common excitatory neurotransmitter in the central nervous system.
D-Glutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-glutamic acid is a natural product found in Pisum sativum with data available.
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
Brand Name: Vulcanchem
CAS No.: 6893-26-1
VCID: VC21537894
InChI: InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
SMILES: C(CC(=O)O)C(C(=O)O)N
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

D-glutamic acid

CAS No.: 6893-26-1

VCID: VC21537894

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

D-glutamic acid - 6893-26-1

Description

D-Glutamic acid is a D-amino acid, which is the enantiomer of L-glutamic acid, a naturally occurring amino acid in many biological systems. D-Amino acids, including D-glutamic acid, have been recognized for their roles in both prokaryotic and eukaryotic organisms. In bacteria, D-glutamic acid is an essential component of peptidoglycan, a critical structural element of bacterial cell walls . Recent studies have also highlighted the presence and metabolic pathways of D-glutamic acid in mammalian tissues, particularly in the heart mitochondria .

In Bacteria

  • Cell Wall Synthesis: D-Glutamic acid is crucial for the synthesis of peptidoglycan in both gram-positive and gram-negative bacteria. It is incorporated into peptidoglycan monomeric units by enzymes like MurD .

  • Stress Response: Under stress conditions, bacteria like Escherichia coli can accumulate D-glutamic acid, which may play a role in bacterial adaptation to environmental stressors .

In Mammals

  • Metabolism: In mammals, D-glutamic acid is metabolized within the mitochondria. A novel enzyme, identified as D-glutamate cyclase, converts D-glutamic acid into 5-oxo-D-proline in heart tissues .

  • Physiological Functions: While the physiological roles of D-glutamic acid in mammals are still being explored, its presence suggests potential regulatory functions similar to other D-amino acids .

In Chicks

  • Growth Depression: Supplementation of D-glutamic acid in chick diets results in significant growth depression, with higher doses leading to more pronounced effects. For example, 3.75% and 5% D-glutamic acid supplementation caused growth depressions of 18% and 38%, respectively .

In Cell Cultures

  • Cytotoxicity: D-Glutamic acid exhibits cytotoxic effects on cell cultures at high concentrations, such as 10 mM and 20 mM, reducing cell viability by over 50% .

Detection and Quantification

Organism/ConditionD-Glutamic Acid DetectionMethodSignificance
Mammalian Heart TissueDetected in significant amountsCloning analyses and enzymatic assaysFirst identification of D-glutamic acid metabolism in mammals
Escherichia coli under stressAccumulation observedLC–MS and NMR spectroscopyIndicates stress response and adaptation mechanisms
ChicksGrowth depression observedDietary supplementation studiesDemonstrates adverse effects on growth

Metabolic Pathways

EnzymeSubstrateProductOrganism
D-Glutamate CyclaseD-Glutamic acid5-Oxo-D-prolineMammals (heart mitochondria)
Glutamate RacemaseL-Glutamic acidD-Glutamic acidBacteria
MurDD-Glutamic acidIncorporated into peptidoglycanBacteria
CAS No. 6893-26-1
Product Name D-glutamic acid
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2R)-2-aminopentanedioic acid
Standard InChI InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
Standard InChIKey WHUUTDBJXJRKMK-GSVOUGTGSA-N
Isomeric SMILES C(CC(=O)O)[C@H](C(=O)O)N
SMILES C(CC(=O)O)C(C(=O)O)N
Canonical SMILES C(CC(=O)O)C(C(=O)O)N
Boiling Point Sublimes at 175 °C
Colorform Orthorhombic plates from dilute alcohol
Density 1.538 g/cu cm at 20 °C
Melting Point 201 °C
Physical Description Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid
Related CAS 25104-13-6
Shelf Life Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/
Solubility 8.88 mg/mL at 25 °C
Synonyms D-glutamicacid;6893-26-1;(R)-2-aminopentanedioicacid;D-Glu;D-glutamate;H-D-Glu-OH;(2R)-2-aminopentanedioicacid;D-2-Aminopentanedioicacid;GlutamicacidD-form;D(-)-Glutamicacid;Tocris-0217;D-(-)-Glutamicacid;R-(-)-Glutamicacid;D-glutaminate;delta-Glutamate;D-Glutaminsaeure;Lopac-G-2128;delta-Glutaminate;D-Glutaminicacid;delta-Glutamicacid;delta-Glutaminsaeure;D-2-Aminoglutarate;R-(-)-Glutamate;delta-Glutaminicacid;Lopac-gamma-2128
Vapor Pressure 1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))
Reference Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology
PubChem Compound 23327
Last Modified Aug 15 2023

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